molecular formula C12H10N6O4 B10809810 ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B10809810
M. Wt: 302.25 g/mol
InChI Key: BIAPDPDGWQHFTO-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the ethyl ester moiety allows for targeted modifications, enhancing its potential as a versatile scaffold in drug design .

Biological Activity

Ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula : C12H10N6O4
  • Molecular Weight : 302.25 g/mol
  • Structural Features : The compound features both pyrazole and pyrimidine rings, with an ethyl ester group and a nitro substituent on the pyrazole ring, contributing to its unique chemical properties and potential biological activities .

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by mimicking natural substrates, effectively blocking their active sites. This mechanism is crucial for its anti-cancer properties .
  • Target Interactions : Interaction studies have shown that this compound can bind effectively with various biological targets such as CDK2 and TRKA kinases, which are critical in cancer cell proliferation .

Anticancer Potential

The potential anticancer activity of this compound has been assessed through various studies:

  • In Vitro Studies : The compound was evaluated against a panel of 60 human cancer cell lines representing various cancer types. Results indicated a significant growth inhibition percentage (GI%) across multiple cell lines, showcasing its broad-spectrum anticancer activity .
  • IC50 Values : In studies focusing on dual inhibition of CDK2 and TRKA kinases, the compound demonstrated IC50 values comparable to established inhibitors, indicating strong inhibitory potential .

Enzymatic Activity

The compound's ability to inhibit key enzymes has been highlighted in several studies:

  • Kinase Inhibition : It has shown effective inhibition against CDK2 (IC50 = 0.09 µM) and TRKA (IC50 = 0.45 µM), positioning it as a promising candidate for further development in cancer therapy .

Study 1: Dual Inhibition of Kinases

In a study assessing the dual inhibition potential of pyrazolo[1,5-a]pyrimidine derivatives, this compound was found to exhibit potent inhibitory activity against both CDK2 and TRKA kinases. The study involved molecular docking simulations to explore binding modes and compared them with known inhibitors .

Study 2: Antiproliferative Effects

Another significant study evaluated the antiproliferative effects of this compound across a diverse set of human carcinoma cell lines. The findings indicated that the compound achieved a mean GI% of approximately 43.9% across tested cell lines, underscoring its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To illustrate the versatility and unique characteristics of this compound within its chemical class, a comparative table is provided below:

Compound NameStructural FeaturesUnique Characteristics
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylateChlorine substitutionKnown for antimicrobial properties
7-methylpyrazolo[1,5-a]pyrimidin-3-carboxylic acidMethyl group substitutionExhibits anti-inflammatory activity
4-amino-pyrazolo[1,5-a]pyrimidineAmino group substitutionPotential as an antitumor agent

This table highlights the structural diversity within the pyrazolo[1,5-a]pyrimidine class while emphasizing the distinct attributes brought by the nitro group and ethoxy functionality in this compound.

Properties

IUPAC Name

ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O4/c1-2-22-12(19)8-4-15-17-6-7(3-13-11(8)17)10-9(18(20)21)5-14-16-10/h3-6H,2H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAPDPDGWQHFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC(=CN2N=C1)C3=C(C=NN3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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